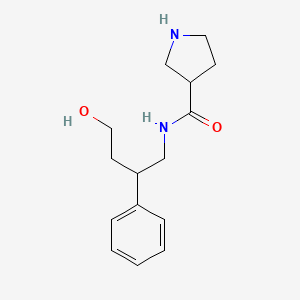![molecular formula C15H13BrFNO2 B6641521 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying protein trafficking and intracellular transport. BFA is a member of the acetamide family of compounds and has a molecular weight of 370.26 g/mol.
Mécanisme D'action
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide acts by binding to a specific protein called ADP-ribosylation factor (ARF), which is involved in the formation of vesicles that transport proteins between different cellular compartments. This compound binding to ARF prevents the formation of these vesicles, leading to the inhibition of protein trafficking.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting protein trafficking, it has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide in lab experiments is its specificity for inhibiting the Golgi apparatus. This allows researchers to study the effects of disrupting protein trafficking without affecting other cellular processes. However, a limitation of using this compound is that it can be toxic to cells at high concentrations, which can complicate experimental results.
Orientations Futures
There are several potential future directions for research involving 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide. One area of interest is its potential use in the development of new cancer therapies, given its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-inflammatory properties and its potential use in treating inflammatory diseases. Finally, there is ongoing research into the development of new compounds that are structurally similar to this compound but with improved properties, such as reduced toxicity and increased specificity for ARF.
Méthodes De Synthèse
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-fluoroaniline with 3-(hydroxymethyl)benzaldehyde, followed by a condensation reaction with acetic anhydride. The resulting product is purified through recrystallization to obtain this compound in its final form.
Applications De Recherche Scientifique
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide has been used extensively in scientific research as a tool for studying protein trafficking and intracellular transport. It works by inhibiting the function of the Golgi apparatus, a cellular organelle responsible for the modification, sorting, and packaging of proteins. This compound causes the Golgi to disperse into the endoplasmic reticulum, leading to a disruption in protein trafficking and secretion.
Propriétés
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c16-12-4-5-14(17)11(7-12)8-15(20)18-13-3-1-2-10(6-13)9-19/h1-7,19H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKLDXXWYBOLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC(=C2)Br)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)